Tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This compound features a piperidine ring, which is a common structural motif in many biologically active compounds. Its unique structure allows for potential applications in drug development, especially in the synthesis of opioids and related analgesics.
This compound is classified under the category of piperidine derivatives, which are known for their diverse biological activities. The tert-butyl group serves as a protective moiety, enhancing the compound's stability and solubility. The presence of the N-methylmethanesulfonamido group contributes to its reactivity and potential pharmacological properties. It is also recognized as a controlled substance due to its relation to opioid synthesis, placing it under strict regulatory scrutiny.
The synthesis of tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate typically involves several steps:
The synthetic route can vary based on specific laboratory conditions and desired yields, but these general steps outline the core methodology involved in creating this compound .
The molecular formula for tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate is . Its structure consists of:
The compound's three-dimensional structure can be visualized using computational chemistry software, which helps in understanding its spatial arrangement and potential interactions with biological targets.
Tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound into derivatives with enhanced biological activity or different pharmacokinetic properties .
The mechanism of action for compounds like tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate typically involves interaction with opioid receptors in the central nervous system. Upon administration, it may bind to mu-opioid receptors, resulting in analgesic effects. The N-methylmethanesulfonamide group may enhance receptor affinity or modulate receptor activity through allosteric effects.
Experimental studies are essential to elucidate the exact binding affinities and functional outcomes associated with this compound, contributing to its therapeutic profile .
The physical properties of tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate include:
Chemical properties include stability under normal laboratory conditions but potential reactivity under acidic or basic environments, particularly affecting the ester functionality .
Tert-butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate serves as an important intermediate in pharmaceutical synthesis. Its applications include:
tert-Butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate exemplifies a strategically engineered scaffold combining three functionally diverse moieties: a tert-butoxycarbonyl (Boc) protective group, a piperidine ring, and an N-methyl sulfonamide unit. This triad confers unique physicochemical and reactivity profiles essential for synthetic applications. The Boc group provides steric protection of the piperidine nitrogen, enabling selective functionalization at the sulfonamide or C4 position under mild conditions [1] [5]. The piperidine ring adopts a chair conformation with equatorial orientation of the sulfonamide substituent, minimizing steric strain and enhancing crystallinity—a critical feature for X-ray characterization of intermediates . The N-methylated sulfonamide (N-CH₃) balances lipophilicity (cLogP ≈ 1.8) and polarity (TPSA ≈ 65 Ų), facilitating solubility in organic solvents while enabling hydrogen-bond acceptance via sulfonyl oxygens [2] [9].
Synthetic Versatility: The compound serves as a linchpin for nucleophilic displacements. The electron-withdrawing sulfonamide activates the C4 position for SₙAr reactions, while the Boc group is readily cleaved by acids (e.g., TFA) to generate secondary amines for peptide coupling or reductive amination [1] . This is demonstrated in the synthesis of DNA-encoded libraries where piperidine sulfonamides undergo Mitsunobu alkylation or Pd-catalyzed cross-coupling [8].
Protective Group Orthogonality: Unlike traditional amines, the sulfonamide’s stability toward catalytic hydrogenation allows sequential deprotection strategies. Table 1 compares protective group compatibility:
Functional Group | Reaction Condition Stability | Deprotection Method | Utility in Tandem Synthesis | |
---|---|---|---|---|
tert-Butyloxycarbonyl (Boc) | Base-sensitive | Acidolysis (TFA/HCl) | High orthogonality to sulfonamides | |
N-Methylsulfonamide | Acid/base-stable | Reduction (Na/NH₃) | Selective N-functionalization | |
Benzyloxycarbonyl (Cbz) | Hydrogenation-labile | H₂/Pd-C | Limited with sulfonamides | [1] [2] [5] |
Piperidine sulfonamides occupy a pivotal niche in medicinal chemistry due to their dual capacity for target engagement and ADMET optimization. The title compound’s N-methylsulfonamide motif appears in three therapeutic contexts:
Anticancer Agents: Hybridization with thiazole-chalcone scaffolds yields dual tubulin/CA IX inhibitors (e.g., Compound 7). The sulfonamide anchors to zinc in CA IX’s active site (Kᵢ = 21 nM), while the piperidine linker enables optimal spatial positioning of the tubulin-binding domain. This confers 50-fold selectivity over off-target CA I/II isoforms [3].
Antibacterial Development: Linear alkyl chains appended to the piperidine nitrogen (e.g., C₈–C₁₂) enhance membrane permeabilization in Gram-negative bacteria. Derivative C4 (EC₅₀ = 2.02 µg/mL vs. Xanthomonas oryzae) outperforms commercial bactericides by 20-fold through concurrent dihydropteroate synthase (DHPS) inhibition and membrane disruption [6].
Antimycobacterial Leads: In MenA inhibitors for tuberculosis therapy, the piperidine sulfonamide serves as a metabolic stable replacement for anilines. Analogues with m-chlorobenzoyl groups exhibit synergistic activity with bedaquiline (MIC = 0.8 µM), attributed to electron transport chain disruption [8].
Table 2 contextualizes the title compound among key derivative classes:
Derivative Class | Therapeutic Target | Structural Modifications | Biological Activity | |
---|---|---|---|---|
Thiazole-sulfonamide hybrids | Tubulin/CA IX | Chalcone linker at C4 | IC₅₀ = 0.98 µM (HT-29 cells) | |
Alkyl-piperidinium sulfonamides | DHPS/Membranes | N-Alkylation (C₈–C₁₂) | EC₅₀ = 2.02 µg/mL (Xoo) | |
Aryl-prenyl inhibitors | MenA enzyme | Aryl ketone at sulfonamide | GIC₅₀ = 8–10 µM (Mtb) | [3] [6] [8] |
Electron-deficient sulfonamides in these architectures enhance cell permeability and target binding affinity versus conventional piperidines. The N-methyl group specifically mitigates oxidative metabolism, extending in vivo half-lives by blocking CYP3A4-mediated N-dealkylation [6] [8].
The conformational behavior and electronic profiles of sulfonamide-piperidine hybrids are elucidated through complementary computational approaches:
Density Functional Theory (DFT) Simulations: B3LYP/6-311++G* level calculations reveal two stable conformers for the title compound: one with the sulfonamide *equatorial (ΔG = 0 kcal/mol) and another with it axial (ΔG = +1.8 kcal/mol). The 10.2 kcal/mol rotational barrier for N–SO₂ bond highlights restricted flexibility, favoring bioactive conformations upon target binding [7]. Frontier molecular orbital (FMO) analysis shows high electron density on sulfonyl oxygens (HOMO = −5.8 eV) and the piperidine nitrogen (HOMO-1 = −6.2 eV), explaining their roles as hydrogen-bond acceptors during protein recognition [7].
Molecular Docking and Dynamics: Docking into CA IX (PDB: 3IAI) positions the sulfonamide within the zinc coordination sphere (Zn–O distance = 2.1 Å), while the piperidine Boc group occupies a hydrophobic cleft. MD simulations confirm complex stability over 100 ns, with RMSD < 1.5 Å [3]. For MenA inhibition, binding poses show the sulfonamide oxygen forming a key H-bond with Thr195 (2.9 Å), enhancing affinity over non-sulfonylated analogs by ΔG = −3.2 kcal/mol [8].
Quantitative Structure-Activity Relationship (QSAR) Models: Hansch analysis of 48 sulfonamide-piperidine bactericides identifies optimal lipophilicity (log P = 3.2 ± 0.4) and steric bulk (molar refractivity = 45–50) for Xoo inhibition. Parabolic dependency on sulfonamide σₚ constants (ρ = −0.87) indicates electron-donating groups enhance activity—validated by 35% potency increase with p-methoxy versus p-nitro derivatives [6].
Table 3 summarizes computational methodologies applied to this scaffold:
Computational Method | Parameters Analyzed | Biological Correlation | Design Insights | |
---|---|---|---|---|
DFT/B3LYP/6-311++G** | HOMO-LUMO gap, NBO charges | Solubility, nucleophilicity | N-Methylation reduces H-bond donor capacity | |
Molecular Docking (AutoDock Vina) | Binding affinity (ΔG), H-bond distances | CA IX/tubulin inhibition | Optimal linker length = 3–5 methylenes | |
CoMFA/CoMSIA QSAR | Steric/electrostatic fields | Antibacterial potency (pEC₅₀) | Meta-halogens enhance membrane penetration | [3] [6] [7] |
These frameworks enable de novo design of derivatives with tuned electronic profiles (e.g., fluorinated sulfonamides for enhanced metabolic stability) and predictive bioavailability.
Concluding Remarks
tert-Butyl 4-(N-methylmethanesulfonamido)piperidine-1-carboxylate exemplifies the strategic integration of protective group chemistry, conformational control, and targeted bioactivity in synthetic intermediates. Its versatility as a linchpin for anticancer, antibacterial, and antimycobacterial agents underscores the value of sulfonamide-piperidine architectures in drug discovery. Future research will likely exploit its orthogonal reactivity for combinatorial library synthesis and leverage computational models to refine target selectivity.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: